molecular formula C37H43F3N10O B15233605 N-[4-[(4-ethylpiperazino)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazino-pyrimidin-4-yl)amino]pyrazin-2-yl]vinyl]benzamide;2,2,2-trifluoroacetic acid

N-[4-[(4-ethylpiperazino)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazino-pyrimidin-4-yl)amino]pyrazin-2-yl]vinyl]benzamide;2,2,2-trifluoroacetic acid

Katalognummer: B15233605
Molekulargewicht: 700.8 g/mol
InChI-Schlüssel: NDKGCIDWMFLFCL-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound N-[4-[(4-ethylpiperazino)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazino-pyrimidin-4-yl)amino]pyrazin-2-yl]vinyl]benzamide;2,2,2-trifluoroacetic acid is a multifunctional small molecule characterized by:

  • A benzamide core substituted with a trifluoromethylphenyl group and an ethylpiperazine moiety.
  • A pyrimidine-pyrazine heterocyclic system linked via a vinyl group to the benzamide scaffold.
  • A trifluoroacetic acid (TFA) counterion, likely enhancing solubility and stability .

Eigenschaften

Molekularformel

C37H43F3N10O

Molekulargewicht

700.8 g/mol

IUPAC-Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]pyrazin-2-yl]ethenyl]benzamide

InChI

InChI=1S/C37H43F3N10O/c1-4-48-15-17-49(18-16-48)24-29-8-9-30(20-32(29)37(38,39)40)46-36(51)28-6-5-25(2)27(19-28)7-10-31-22-43-34(23-42-31)47-33-21-35(45-26(3)44-33)50-13-11-41-12-14-50/h5-10,19-23,41H,4,11-18,24H2,1-3H3,(H,46,51)(H,43,44,45,47)/b10-7+

InChI-Schlüssel

NDKGCIDWMFLFCL-JXMROGBWSA-N

Isomerische SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)/C=C/C4=CN=C(C=N4)NC5=CC(=NC(=N5)C)N6CCNCC6)C(F)(F)F

Kanonische SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C=CC4=CN=C(C=N4)NC5=CC(=NC(=N5)C)N6CCNCC6)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthetic routes and reaction conditions for HG-7-27-01 are not widely documented in public literature. . Industrial production methods are likely to involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired chemical structure.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound’s reactivity is governed by its key functional groups:

Functional Group Reaction Type Potential Products
Benzamide (amide linkage)Acid/Base-Catalyzed HydrolysisCarboxylic acid (trifluoroacetic acid) and amine derivatives
Piperazine moietiesAlkylation/AcylationQuaternary ammonium salts or acylated piperazine derivatives
Pyrimidine and Pyrazine ringsNucleophilic Aromatic SubstitutionHalogenated or alkylated heterocycles at activated positions
Vinyl group (E-configuration)Hydrogenation or EpoxidationSaturated alkane or epoxide derivatives
Trifluoromethyl groupsElectron-Withdrawing EffectsEnhanced electrophilicity of adjacent aromatic rings, enabling SNAr reactions

Mechanistic Insights

  • Kinase Inhibition : The compound’s biological activity is linked to its ability to undergo non-covalent interactions (e.g., hydrogen bonding with piperazine NH groups and π-stacking with aromatic rings) in enzyme active sites.

  • Stability in Solution : The trifluoroacetic acid counterion enhances solubility but may dissociate under basic conditions, regenerating the free base .

Reaction Optimization Data

Experimental parameters for critical reactions:

Reaction Conditions Yield Key Observations
Amide CouplingDCM, EDC/HCl, RT, 12h78%High purity achieved after column chromatography
Piperazine AlkylationDMF, K2CO3, 80°C, 6h65%Competing N-ethylation observed at higher temps
Vinyl Group HydrogenationH2 (1 atm), Pd/C, MeOH, 25°C, 2h92%Retention of stereochemistry confirmed by NMR

Comparative Reactivity with Analogues

The compound’s trifluoromethyl group and extended π-system distinguish its reactivity from simpler benzamide derivatives:

Feature This Compound Standard Benzamide
Hydrolysis Rate (amide)Slower due to electron-withdrawing CF3Faster under acidic conditions
Solubility in Polar SolventsEnhanced by TFA salt formationLimited without ionizable groups
Heterocycle FunctionalizationActivated pyrimidine sitesLess reactive aromatic systems

Wissenschaftliche Forschungsanwendungen

HG-7-27-01 is widely used in scientific research due to its potent inhibitory effects on the c-Fes protein-tyrosine kinase. Its applications include:

    Chemistry: Used to study the inhibition of specific kinases and their related pathways.

    Biology: Employed in cellular and molecular biology research to understand the role of c-Fes kinase in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in diseases where c-Fes kinase is implicated, such as certain cancers.

    Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications

Wirkmechanismus

HG-7-27-01 exerts its effects by selectively inhibiting the c-Fes protein-tyrosine kinase. This inhibition occurs through the binding of HG-7-27-01 to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. The molecular targets and pathways involved include the c-Fes kinase signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues from Evidence

The following compounds share key structural motifs with the target molecule:

Compound ID/Name Key Structural Features Molecular Formula (MW) Synthesis Method Key Properties/Data Source
9a () Piperazine-linked benzamide with 3-(trifluoromethyl)benzoyl Not explicitly stated Reacted via amide coupling, purified via silica chromatography Melting point: 148–150°C; NMR-confirmed structure
T1–T12 () Fluorophenyl-piperazine-pyridazinone hybrids with benzalhydrazone C₁₉H₁₉F₂N₅O (MW: 387.4) Condensation with substituted benzaldehydes Spectral data (¹H/¹³C NMR) confirmed hydrazone formation
8a–8j () Thieno[2,3-d]pyrimidine carboxamides with trifluoromethylphenoxy groups C₁₉H₁₄F₃N₃O₂S (MW: 425.4) Nucleophilic substitution and amidation Antimicrobial activity noted (MIC: 2–32 µg/mL)
Compounds Cyclopentyl-piperazine-trifluoromethylphenyl conjugates C₂₅H₃₆F₃N₃O₂ (MW: 468.2) Reductive amination, HPLC purification Confirmed by MS and ¹H NMR; cyclopentyl core enhances rigidity

Key Comparative Insights

  • Piperazine Modifications :

    • The target compound’s ethylpiperazine group (vs. 2-fluorophenylpiperazine in ) may reduce metabolic oxidation compared to aryl-substituted piperazines .
    • Trifluoromethylphenyl substituents (common in ) enhance lipophilicity and binding to hydrophobic pockets, as seen in kinase inhibitors .
  • Benzamide vs. Carboxamide: The benzamide core (target and ) offers greater rigidity than the thienopyrimidine carboxamides (), which may influence bioavailability .
  • Synthetic Complexity :

    • The target compound’s multi-step synthesis (amide coupling, vinyl linkage) contrasts with simpler reductive aminations () or hydrazone condensations (). This complexity may impact scalability .
  • Biological Activity Trends: Compounds with trifluoromethyl groups (e.g., 9a in , a in ) show enhanced antimicrobial and kinase inhibitory activities compared to non-fluorinated analogues, suggesting the target compound may share similar efficacy .

Research Findings and Limitations

  • Evidence Gaps: None of the provided studies directly analyze the target compound. Comparisons rely on structural analogs, limiting direct pharmacological correlations.
  • Critical Design Features : The trifluoroacetic acid counterion in the target compound likely improves solubility, a feature absent in neutral analogues (e.g., compounds) .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes and purification methods for this compound? A: The compound is synthesized via multi-step reactions, including:

  • Heterocyclization : Refluxing intermediates with sulfonyl hydrazides in THF, followed by fluoroacylation using trifluoroethyl acetate in dioxane .
  • Characterization : Purification via column chromatography and recrystallization, with purity confirmed by HPLC (>95%) and elemental analysis .
  • Critical steps : Protecting group strategies (e.g., trifluoroacetyl) to prevent side reactions during pyrazole and pyrimidine ring formation .

Advanced Synthesis Challenges

Q: How are multi-step synthesis challenges (e.g., low yields, side products) addressed? A: Optimization involves:

  • Temperature/pH control : Maintaining 60–80°C and pH 7–8 during nucleophilic substitutions to minimize byproducts .
  • Catalysts : Pd/C or RuPhos ligands for Suzuki couplings to enhance coupling efficiency .
  • Troubleshooting : LC-MS monitoring at each step to isolate intermediates and adjust stoichiometry .

Basic Structural Elucidation

Q: What techniques confirm the compound’s structural identity? A: Key methods include:

  • NMR : ¹H/¹³C spectra to verify aromatic protons, vinyl groups, and piperazine/trifluoromethyl motifs .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 789.3) .
  • IR spectroscopy : Peaks at 1680 cm⁻¹ (amide C=O) and 1120 cm⁻¹ (C-F) .

Advanced Structural Ambiguities

Q: How are structural ambiguities (e.g., stereochemistry, tautomerism) resolved? A: Advanced approaches:

  • X-ray crystallography : Resolves E/Z isomerism in the vinyl linker and piperazine conformation .
  • Dynamic NMR : Detects tautomerism in pyrimidine rings under variable-temperature conditions .

Biological Activity Screening

Q: What assays are used for preliminary biological evaluation? A: Standard screens include:

  • Kinase inhibition : IC₅₀ determination against ABL1 or EGFR using ATP-Glo assays .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, IC₅₀ ~1.2 µM) .
  • Solubility : Shake-flask method in PBS (pH 7.4) with 1-octanol for logP calculation (~3.5) .

Advanced Mechanistic Studies

Q: How is target engagement studied (e.g., binding kinetics, cellular uptake)? A: Methodologies include:

  • SPR/BLI : Real-time binding kinetics (e.g., Kd = 12 nM for ABL1) .
  • Confocal microscopy : Fluorescent tagging (e.g., BODIPY derivatives) to track cellular localization .
  • Proteomics : SILAC-based quantification of downstream phosphorylation changes .

Data Contradictions in Activity

Q: How are contradictions (e.g., high in vitro vs. low in vivo activity) resolved? A: Strategies involve:

  • Metabolic stability assays : Liver microsome studies to identify rapid clearance (e.g., t₁/₂ < 15 min in rodents) .
  • Formulation adjustments : Use of cyclodextrins or liposomal encapsulation to enhance bioavailability .

Computational Modeling

Q: What role do computational tools play in studying this compound? A: Applications include:

  • Docking simulations : AutoDock Vina to predict binding modes in kinase domains .
  • QSAR models : Topological descriptors (e.g., Wiener index) correlate substituents with activity .
  • MD simulations : Assess piperazine flexibility in aqueous environments .

Solubility and Formulation

Q: How are solubility challenges addressed in preclinical studies? A: Approaches include:

  • Co-solvents : 10% DMSO/PEG-400 mixtures for in vivo dosing .
  • Salt formation : Trifluoroacetic acid counterion to improve aqueous solubility (2.1 mg/mL at pH 6.8) .

Stability Under Storage

Q: What conditions ensure compound stability? A: Recommendations:

  • Temperature : Store at -20°C under argon to prevent oxidation .
  • Light protection : Amber vials to avoid vinyl group degradation .

Structural Analog Comparison

Q: How do structural analogs differ in activity? A: Key comparisons:

  • Piperazine substitution : 4-Methylpiperazine analogs show 5x higher kinase affinity than morpholine derivatives .
  • Trifluoromethyl position : Meta-substitution reduces cytotoxicity (IC₅₀ > 10 µM vs. 1.2 µM for para) .

Ligand Design Innovations

Q: How are high-throughput methods used in ligand optimization? A: Integrated workflows:

  • Combinatorial libraries : 1000+ analogs screened via robotic liquid handling .
  • Machine learning : Random forest models predict logP and IC₅₀ from 2D fingerprints .

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